![molecular formula C20H35NO13 B13856084 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Validamycin D is an antibiotic and fungicide produced by the bacterium Streptomyces hygroscopicus. It is primarily used in agriculture to control fungal diseases such as sheath blight in rice and damping-off in cucumbers . Validamycin D functions as an inhibitor of the enzyme trehalase, which is crucial for the metabolism of trehalose in fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Validamycin D is typically produced through the fermentation of Streptomyces hygroscopicus strains. The production process involves culturing the bacterium at an optimal temperature of 37°C, which has been shown to enhance the yield of validamycin . The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatography, to isolate the compound.
Industrial Production Methods
Industrial production of validamycin D follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, and the conditions are carefully controlled to maximize yield. The purification process involves multiple stages of filtration, solvent extraction, and crystallization to obtain high-purity validamycin D .
Analyse Chemischer Reaktionen
Types of Reactions
Validamycin D undergoes several types of chemical reactions, including:
Oxidation: Validamycin D can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in validamycin D.
Substitution: Substitution reactions can introduce different functional groups into the validamycin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of validamycin D, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Validamycin D has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosidase inhibitors.
Biology: Validamycin D is used to study the metabolism of trehalose in fungi and insects.
Industry: It is widely used as a fungicide in agriculture to protect crops from fungal diseases.
Wirkmechanismus
Validamycin D exerts its effects by inhibiting the enzyme trehalase, which is essential for the hydrolysis of trehalose into glucose. This inhibition disrupts the energy metabolism of fungi, leading to their death . Additionally, validamycin D has been shown to affect other metabolic pathways, including ribosome synthesis and the MAPK signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Validamycin A: Another member of the validamycin family, also produced by Streptomyces hygroscopicus, with similar antifungal properties.
Validamycin C and F: These compounds are structurally related to validamycin D and share similar biological activities.
Uniqueness
Validamycin D is unique in its specific inhibition of trehalase and its effectiveness against a wide range of fungal pathogens. Its ability to disrupt multiple metabolic pathways makes it a potent antifungal agent .
Eigenschaften
Molekularformel |
C20H35NO13 |
|---|---|
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
DZOSEJASWWCMOA-QFAYXFRQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


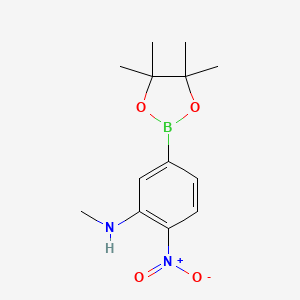
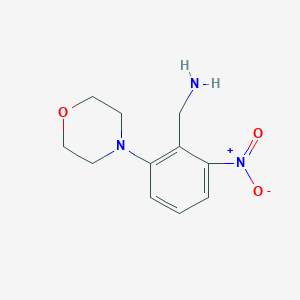
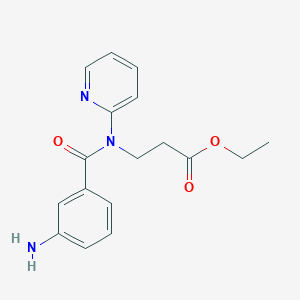
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
![2-[4-(Hydroxymethyl)-3-methylphenyl]ethanol](/img/structure/B13856026.png)
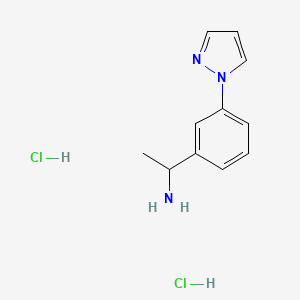
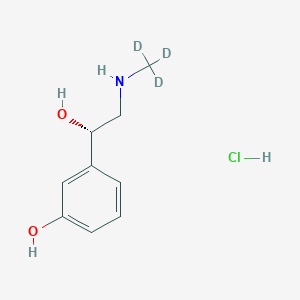
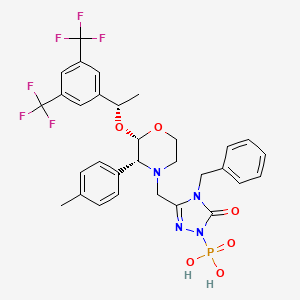
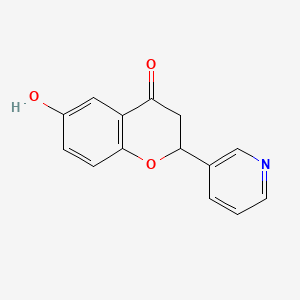
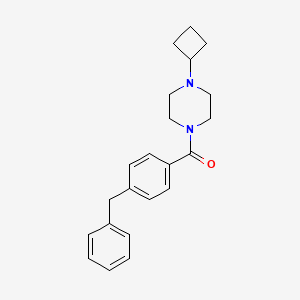

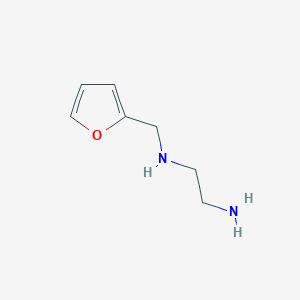
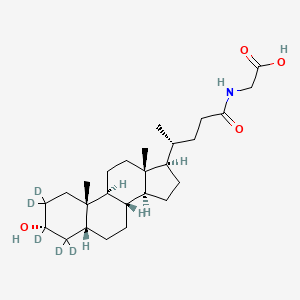
![Methyl 7-(2-methylfuran-3-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856100.png)
